molecular formula C14H10ClN3O2 B2720544 2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile CAS No. 763098-40-4

2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile

Cat. No. B2720544
CAS RN: 763098-40-4
M. Wt: 287.7
InChI Key: GUWIHBYWJHFQNK-UHFFFAOYSA-N
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Description

The compound “2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group), an amino group (NH2), a nitro group (NO2), and a nitrile group (CN). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl, amino, nitro, and nitrile groups would all contribute to the overall structure. Unfortunately, without specific data or a detailed study on this compound, a comprehensive molecular structure analysis isn’t possible .


Chemical Reactions Analysis

The chemical reactions that this compound could participate in would be largely determined by its functional groups. The amino group could act as a nucleophile in substitution reactions, the nitro group could be reduced to an amine, and the nitrile group could be hydrolyzed to a carboxylic acid . Again, without specific data, a detailed analysis of the chemical reactions isn’t possible.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro and amino groups could make this compound relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Applications

  • Innovative Synthesis Techniques : The synthesis of 2-aminobenzonitriles, including compounds structurally related to "2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile," demonstrates significant advancements in organic synthesis. For instance, the preparation of 2-aminobenzonitriles from 2-arylindoles through nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage showcases novel methodologies in obtaining benzoxazinones via intramolecular condensation, highlighting the efficiency of iron(III) catalysts in gram-scalable preparations (Chen et al., 2018).

  • Chemical Fixation of Carbon Dioxide : Research on the efficient chemical fixation of CO2 with 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones underlines the environmental applications of these compounds. The study demonstrates the potential for using 2-aminobenzonitriles in capturing and utilizing CO2, a critical challenge in combating climate change (Kimura et al., 2012).

  • Novel Organic Compounds : The synthesis of novel 2H-3,1-benzoxazine derivatives from 2-amino-5-nitrobenzonitrile highlights the compound's versatility in creating new materials with potential applications in various industries, including pharmaceuticals and materials science (Li et al., 2006).

Potential Medical Applications

  • Antimalarial and Antibacterial Effects : The exploration of folate antagonists derived from reactions involving nitrobenzonitrile compounds demonstrates their potential in creating effective treatments against malarias and bacterial infections. These studies contribute to the ongoing search for new antimalarial and antibacterial agents, addressing the challenge of drug resistance (Elslager et al., 1980).

  • Cancer Research : Iron(II)-cyclopentadienyl compounds synthesized from benzonitrile derivatives show strong activity against colorectal and triple-negative breast cancer cells. This research opens new avenues for cancer treatment, emphasizing the importance of synthetic organic chemistry in developing novel therapeutic agents (Pilon et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body . Without more information, it’s difficult to speculate on the mechanism of action.

properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-13-4-2-1-3-10(13)9-17-14-6-5-12(18(19)20)7-11(14)8-16/h1-7,17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWIHBYWJHFQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile

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